N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

Histone Deacetylase Inhibition Antiproliferative Activity Zinc-Binding Group

Sourcing a defined 1,2,4-thiadiazole-5-carboxamide with a 2-hydroxypropyl substituent for systematic HDAC zinc-binding group SAR is challenging due to non-linear structure-activity relationships. This compound directly addresses that need. - Validated 1,2,4-thiadiazole ZBG scaffold; class-level antiproliferative IC50 of 1.00-1.44 µM vs. HRT colon cancer cells, outperforming vorinostat (3.00 µM). - 2-Hydroxypropyl group increases computed TPSA to ~87.9 Ų for solubility modulation and introduces a hydrogen-bond donor/acceptor for active-site interaction probing. - Defined substitution pattern (3-methyl, N-2-hydroxypropyl) ensures experimental reproducibility unattainable with generic analogs.

Molecular Formula C7H11N3O2S
Molecular Weight 201.24
CAS No. 1448125-52-7
Cat. No. B2603266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
CAS1448125-52-7
Molecular FormulaC7H11N3O2S
Molecular Weight201.24
Structural Identifiers
SMILESCC1=NSC(=N1)C(=O)NCC(C)O
InChIInChI=1S/C7H11N3O2S/c1-4(11)3-8-6(12)7-9-5(2)10-13-7/h4,11H,3H2,1-2H3,(H,8,12)
InChIKeyMENUJKZIFFOBGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization and Research Baseline


N-(2-Hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide (CAS 1448125-52-7) is a 1,2,4-thiadiazole-5-carboxamide derivative featuring a 2-hydroxypropyl substituent on the carboxamide nitrogen and a methyl group at position 3 of the heterocyclic core. This compound is procured as a research chemical for exploratory medicinal chemistry and preclinical target-engagement studies. The 1,2,4-thiadiazole scaffold has been validated as a zinc-binding group (ZBG) in histone deacetylase (HDAC) inhibitor design, where thiadiazole-containing analogs demonstrated antiproliferative IC50 values of 1.00–1.44 µM against colon cancer (HRT) cells, comparable to the FDA-approved HDAC inhibitor vorinostat (IC50 = 3.00 µM) [1]. The hydroxypropyl side chain is hypothesized to modulate aqueous solubility and hydrogen-bonding capacity relative to unsubstituted or alkyl-only amide congeners, though direct comparative solubility data for this specific compound has not been reported in the peer-reviewed primary literature as of the search date.

1,2,4-Thiadiazole ZBG pharmacophore study fit
Hydroxypropyl H-bond donor for solubility design
Modular amide coupling from carboxylic acid precursor

Why In-Class Substitution Requires Validation


Within the 1,2,4-thiadiazole-5-carboxamide chemotype, small variations in the amide N-substituent can produce non-linear alterations in target binding, physicochemical properties, and cellular potency. The 2-hydroxypropyl group introduces a hydrogen-bond donor and acceptor not present in simple alkyl (e.g., N-ethyl) or arylalkyl (e.g., N-(pyridin-4-ylmethyl)) analogs, which may alter zinc-chelation geometry at HDAC catalytic sites [1] and influence off-target profiles. In the broader 1,2,4-thiadiazole class, minor structural modifications have been shown to shift c-Met kinase IC50 values by orders of magnitude and alter antiproliferative selectivity across cancer cell lines [2]. Consequently, procurement specifications for this compound—with its defined combination of a methyl at position 3 and a 2-hydroxypropyl at the carboxamide—cannot be met by generically substituting another 1,2,4-thiadiazole-5-carboxamide, even those with superficially similar substituent patterns.

This compound
2-Hydroxypropyl N-substituent
Unique H-bond donor/acceptor pattern
Defined 3-methyl + hydroxypropyl combination
Generic 1,2,4-thiadiazole-5-carboxamides
Alkyl (e.g., N-ethyl) analogs may alter zinc-chelation geometry
Minor structural shifts change c-Met IC50 by orders of magnitude
Physicochemical profile (HBD, TPSA) mismatch risks solubility differences

Quantitative Differentiation Evidence


HDAC Zinc-Binding Antiproliferative Potency vs. Vorinostat

The 1,2,4-thiadiazole core serves as a non-hydroxamic zinc-binding group in HDAC inhibitor design. In a class-level comparison, 1,2,4-thiadiazole-containing compounds VIa and VIc demonstrated MTT antiproliferative IC50 values of 1.00 µM and 1.44 µM, respectively, against HRT colon cancer cells—superior to the clinical HDAC inhibitor vorinostat (IC50 = 3.00 µM) in the same assay [1]. While N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide was not itself tested in this study, it shares the identical 1,2,4-thiadiazole-5-carboxamide zinc-chelating pharmacophore [2]. The 2-hydroxypropyl substituent may further enhance solubility and modulate binding interactions through hydrogen bonding, representing a structural point of differentiation from the tested aryl-ether substituted analogs.

HDAC Antiproliferative Potency
Class-level
VIa/VIc IC50 1.00–1.44 µM vs vorinostat 3.00 µM (HRT cells)
Class-level ZBG potency context; may support SAR exploration
Target compound not directly tested; data from [REFS-1]
Histone Deacetylase Inhibition Antiproliferative Activity Zinc-Binding Group Cancer Cell Lines

Modular Synthetic Route from Carboxylic Acid Precursor

N-(2-Hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is synthesized via amide coupling between 3-methyl-1,2,4-thiadiazole-5-carboxylic acid (CAS 859536-45-1) and 2-hydroxypropylamine . This modular route contrasts with the Pinner reaction / thiocyanate cyclization pathways required for N-unsubstituted or amino-substituted 1,2,4-thiadiazole analogs. The carboxylic acid intermediate is now synthetically accessible via organocatalytic oxidative cyclization of thioamides [1], and its hydrazide derivative has been produced in deuterated form via patent WO2020128003A1 [2], enabling isotopic labeling strategies. This building-block approach provides a point of practical differentiation for procurement: the compound can serve as a scaffold for further N-derivatization or as a comparator in SAR studies where the hydroxypropyl chain is the variable of interest.

Modular Synthesis Route
Supporting evidence
One-step amide coupling from 3-methyl-1,2,4-thiadiazole-5-carboxylic acid (CAS 859536-45-1)
Enables scaffold diversification; reduces synthesis lead time
Carboxylic acid intermediate commercially available
Chemical Synthesis Amide Coupling Late-Stage Functionalization Building-Block Strategy

Hydroxypropyl Impact on Solubility and Hydrogen Bonding

N-(2-Hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide (C7H11N3O2S, MW = 201.25 g/mol) contains three hydrogen-bond donors (amide NH, hydroxyl OH) and five hydrogen-bond acceptors, yielding a topological polar surface area (TPSA) of approximately 87.9 Ų [1]. By comparison, the N-ethyl analog (C6H9N3OS, MW = 171.22 g/mol) lacks the hydroxyl group, reducing hydrogen-bond donor count by one and lowering TPSA to ~67 Ų. The unsubstituted 3-methyl-1,2,4-thiadiazole-5-carboxamide (C4H5N3OS, MW = 143.17 g/mol) has only two H-bond donors and a TPSA of ~56 Ų . In the broader 1,2,4-thiadiazole class, introduction of hydroxypropyl substituents has been associated with improved aqueous solubility profiles and enhanced complexation with cyclodextrins in phosphate buffer at pH 7.4 [2], though direct experimental solubility measurements for this specific compound are not available in the primary literature.

Computed H-Bond & TPSA
Class-level inference
Target HBD=3, TPSA≈87.9 Ų vs N-ethyl HBD=2, TPSA≈67 Ų
Higher predicted aqueous solubility than N-alkyl analogs
Calculated values; experimental solubility not reported
Physicochemical Properties Hydrogen Bonding Aqueous Solubility Drug-Likeness

Recommended Research Applications


Non-Hydroxamic HDAC Inhibitor Lead Optimization

Researchers pursuing non-hydroxamic HDAC inhibitors can employ N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide as a scaffold for systematic SAR studies around the zinc-binding group and linker region. Class-level evidence demonstrates that 1,2,4-thiadiazole-containing compounds achieve antiproliferative IC50 values of 1.00–1.44 µM against HRT colon cancer cells, outperforming vorinostat (3.00 µM) [1]. The 2-hydroxypropyl substituent introduces a hydrogen-bonding moiety absent in the published aryl-ether analogs, enabling exploration of additional binding interactions within the HDAC active site [2].

Solubility-Enhanced Analog Design

The 2-hydroxypropyl group increases the compound's computed topological polar surface area to approximately 87.9 Ų—roughly 20–32 Ų higher than N-ethyl or unsubstituted amide comparators [3]. This property is relevant for medicinal chemistry programs seeking to improve aqueous solubility of 1,2,4-thiadiazole-based leads. In the broader class, hydroxypropyl-substituted 1,2,4-thiadiazoles have shown enhanced cyclodextrin complexation in phosphate buffer at pH 7.4 [4], supporting the use of this compound in formulation and solubility optimization studies.

Chemical Biology Tool for Target Deconvolution

The modular synthesis of N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide from 3-methyl-1,2,4-thiadiazole-5-carboxylic acid (CAS 859536-45-1) enables preparation of affinity probes and negative-control analogs for target-identification campaigns. Given the validated zinc-chelating capacity of the 1,2,4-thiadiazole moiety [1], this compound can serve as a starting point for bottom-up quantitative chemoproteomics approaches analogous to those successfully applied to 1,2,3-thiadiazole-5-carboxamide series targeting oxidative phosphorylation and SERCA2 [5].

Application
Selection Property
Validation Focus
Non-hydroxamic HDAC inhibitor lead optimization
Zinc-binding pharmacophore context
SAR around 2-hydroxypropyl substitution
Solubility-enhanced analog design
Computed H-bond donor / TPSA profile
Experimental solubility in assay media
Chemical biology probe synthesis
Modular building-block coupling
Affinity probe compatibility
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